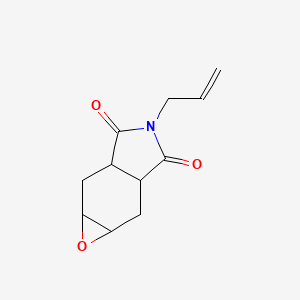
4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide
Cat. No. B8368014
M. Wt: 207.23 g/mol
InChI Key: PBRKTMZUVCWCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863461B2
Procedure details


In a 50 mL three-necked flask equipped with stirrer, dropping funnel and Dimroth condenser tube there were charged 5.15 g of N-allyl-4-cyclohexene-1,2-dicarboximide, 0.23 g of methyltrioctylammonium hydrogensulfate, 0.22 g of sodium tungstate dihydrate and 0.03 g of aminomethylphosphonic acid. The mixture was heated using an oil bath kept at 90° C., and after adding 4 ml of 30% hydrogen peroxide water dropwise over a period of 30 minutes through a dropping funnel, the mixture was aged for 4 hours. It was then cooled in an ice bath, and after removing the excess hydrogen peroxide with 15 mL of saturated aqueous sodium thiosulfate, extraction was performed 5 times with 10 mL of ethyl acetate. The obtained ethyl acetate solution was dried overnight over anhydrous sodium sulfate, a rotary evaporator was used to remove the ethyl acetate solvent to obtain 3.21 g of a crude product of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide, and then purification was performed by chromatography with a column packed with 25% hydrated silica gel. Structural isomers of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide exist due to the epoxy group, and of these there were obtained 0.72 g of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 1 and 0.56 g of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 2. An AL-400 nuclear magnetic resonance apparatus by JEOL Corp. was used to measure the 1H-NMR and 13C-NMR spectra of the 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 1 in a heavy chloroform solvent, thus allowing confirmation of the structure. The 1H-NMR and 13C-NMR spectra of the 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 1 are shown in FIGS. 1 and 2, respectively, and the 1H-NMR integral values of the 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 1 are shown in Table 1 below.




Name
hydrogen peroxide water
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:13](=[O:14])[CH:8]2[CH2:9][CH:10]=[CH:11][CH2:12][CH:7]2[C:5]1=[O:6])[CH:2]=[CH2:3].NCP(=O)(O)[OH:18].O.OO>S([O-])(O)(=O)=O.C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[O:18]1[CH:11]2[CH:10]1[CH2:9][CH:8]1[C:13](=[O:14])[N:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:6])[CH:7]1[CH2:12]2 |f:2.3,4.5,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N1C(=O)C2C(CC=CC2)C1=O
|
|
Name
|
|
|
Quantity
|
0.03 g
|
|
Type
|
reactant
|
|
Smiles
|
NCP(O)(O)=O
|
|
Name
|
|
|
Quantity
|
0.23 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
hydrogen peroxide water
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.OO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 50 mL three-necked flask equipped with stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 90° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after removing the excess hydrogen peroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
with 15 mL of saturated aqueous sodium thiosulfate, extraction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The obtained ethyl acetate solution was dried overnight over anhydrous sodium sulfate
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the ethyl acetate solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 3.21 g of a crude product of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purification
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C2CC3C(CC21)C(=O)N(C3=O)CC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.56 g | |
| YIELD: CALCULATEDPERCENTYIELD | 1000.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
